3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid
Description
Chemical Identity and Structural Significance
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid (CAS: 957290-80-1) is a heterocyclic organic compound characterized by a pyrazole core fused to a phenyl-propionic acid moiety. Its molecular formula, $$ \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{2} $$, corresponds to a molecular weight of 244.29 g/mol. The structural architecture comprises three distinct regions:
- A 3,5-dimethylpyrazole ring with nitrogen atoms at positions 1 and 2, substituted by methyl groups at positions 3 and 5.
- A para-substituted phenyl ring linked to the pyrazole via a single bond.
- A propionic acid side chain (-CH$$2$$CH$$2$$COOH) attached to the phenyl ring’s fourth position.
Key Structural Features
- Pyrazole Core : The pyrazole ring (five-membered, aromatic, with two adjacent nitrogen atoms) confers rigidity and electronic diversity. Methyl groups at positions 3 and 5 enhance steric bulk and modulate electron density, influencing intermolecular interactions.
- Phenyl-Propionic Acid Linkage : The phenyl group acts as a planar spacer, while the propionic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation.
Table 1: Molecular and Structural Properties
The compound’s structural hybridity positions it as a versatile scaffold in medicinal and materials chemistry. The pyrazole ring’s electron-rich nature facilitates π-π stacking and charge-transfer interactions, while the carboxylic acid group enables covalent modification (e.g., esterification, amidation).
Historical Development in Heterocyclic Chemistry
The synthesis and application of pyrazole derivatives trace back to the late 19th century, with Ludwig Knorr’s pioneering work on the Knorr pyrazole synthesis (1883). This method, involving cyclocondensation of 1,3-diketones with hydrazines, laid the groundwork for accessing substituted pyrazoles. However, the targeted compound—this compound—emerged much later, driven by advances in cross-coupling and functionalization strategies.
Milestones in Pyrazole Chemistry
- Early Pyrazole Synthesis : Knorr’s reaction enabled the preparation of simple pyrazoles, but regioselectivity challenges limited access to asymmetrically substituted variants.
- Transition-Metal Catalysis : The 21st century saw palladium- and copper-catalyzed coupling reactions (e.g., Suzuki-Miyaura) facilitate the integration of pyrazole rings into complex aryl systems. For example, coupling 3,5-dimethylpyrazole with iodophenylpropionic acid precursors became feasible under mild conditions.
- Functional Group Compatibility : Innovations in protecting-group strategies (e.g., tert-butoxycarbonyl for amines) allowed sequential modifications without disturbing the pyrazole core.
Table 2: Synthetic Evolution of Pyrazole Derivatives
| Era | Methodology | Impact on Target Compound |
|---|---|---|
| 1880s | Knorr condensation (1,3-diketones + hydrazines) | Enabled basic pyrazole scaffolds |
| 2000s | Cross-coupling (Suzuki, Heck) | Permitted aryl-pyrazole conjugations |
| 2010s | Flow chemistry and microwave-assisted synthesis | Improved yield and purity of substituted pyrazoles |
The synthesis of this compound exemplifies modern heterocyclic chemistry’s precision. A representative pathway involves:
- Pyrazole Formation : Condensation of acetylacetone with hydrazine hydrate to yield 3,5-dimethylpyrazole.
- Aryl Functionalization : Ullmann coupling of 4-bromophenylpropionic acid with 3,5-dimethylpyrazole under copper catalysis.
- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity.
Role in Contemporary Research
The compound’s dual functionality (pyrazole + carboxylic acid) has spurred applications in:
Properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)13-6-3-12(4-7-13)5-8-14(17)18/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUVAJZAGAJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises two primary structural motifs: a 3,5-dimethylpyrazole ring and a phenylpropionic acid backbone. Retrosynthetically, the compound can be dissected into (1) the 3,5-dimethylpyrazole subunit and (2) the 4-substituted phenylpropionic acid framework. Two principal routes emerge:
Pyrazole Ring Formation Followed by Phenylpropionic Acid Coupling
This approach prioritizes synthesizing the pyrazole heterocycle before attaching it to the phenylpropionic acid moiety. The 3,5-dimethylpyrazole is typically prepared via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Subsequent coupling to a para-substituted phenylpropionic acid derivative (e.g., 4-bromophenylpropionic acid) is achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann coupling.
Sequential Assembly via Intermediate Functionalization
Alternative strategies involve constructing the phenylpropionic acid backbone first, followed by introducing the pyrazole group. For instance, 4-aminophenylpropionic acid may serve as a precursor, with the amine group undergoing cyclization with acetylacetone to form the pyrazole ring. However, this route is less common due to competing side reactions during cyclization.
Detailed Synthetic Protocols
Synthesis of 3,5-Dimethylpyrazole
The pyrazole core is synthesized via a cyclocondensation reaction. A mixture of acetylacetone (2.5 mmol) and hydrazine hydrate (3.0 mmol) in ethanol (20 mL) is refluxed under acidic conditions (HCl, pH 3–4) for 6 hours. The product precipitates as white crystals upon cooling (yield: 85–90%). Characterization by $$ ^1H $$ NMR confirms the structure: δ 2.25 (s, 6H, CH$$_3$$), 5.90 (s, 1H, pyrazole-H).
Preparation of 4-Bromophenylpropionic Acid
Propionic acid is introduced via Friedel-Crafts alkylation of bromobenzene. Bromobenzene (10 mmol) reacts with acrylic acid (12 mmol) in the presence of AlCl$$3$$ (15 mmol) at 0–5°C for 4 hours. The crude product is purified by recrystallization from ethyl acetate/petroleum ether (yield: 70–75%). $$ ^13C $$ NMR data: δ 174.2 (C=O), 137.8 (C-Br), 129.5–128.3 (Ar-C), 34.1 (CH$$2$$), 25.8 (CH$$_2$$CO).
Coupling of Pyrazole to Phenylpropionic Acid
Buchwald-Hartwig Amination
A mixture of 4-bromophenylpropionic acid (1.0 mmol), 3,5-dimethylpyrazole (1.2 mmol), Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ (3.0 mmol) in toluene (15 mL) is heated at 110°C for 24 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO$$_2$$, hexane/ethyl acetate 3:1). Yield: 60–65%.
Ullmann-Type Coupling
Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and K$$3$$PO$$4$$ (3.0 mmol) facilitate the coupling of 4-bromophenylpropionic acid (1.0 mmol) with 3,5-dimethylpyrazole (1.5 mmol) in DMF at 120°C for 36 hours. Post-reaction processing includes acidification (1N HCl) and extraction with ethyl acetate. Yield: 55–60%.
Optimization and Mechanistic Insights
Catalytic System Efficiency
Palladium-based catalysts outperform copper in coupling reactions, achieving higher yields and shorter reaction times. The use of bulky phosphine ligands (e.g., Xantphos) suppresses β-hydride elimination, favoring C–N bond formation.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$) : δ 12.1 (s, 1H, COOH), 7.89 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 6.15 (s, 1H, pyrazole-H), 2.75 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$CO), 2.55 (t, $$ J = 7.6 $$ Hz, 2H, CH$$2$$Ar), 2.28 (s, 6H, CH$$3$$).
- $$ ^13C $$ NMR (100 MHz, DMSO-$$d6$$) : δ 174.3 (COOH), 152.1 (pyrazole-C), 139.8 (Ar-C), 129.4–126.7 (Ar-C), 34.2 (CH$$2$$CO), 30.1 (CH$$2$$Ar), 13.5 (CH$$3$$).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 60–65 | 24 | High | Moderate |
| Ullmann Coupling | 55–60 | 36 | Low | High |
| Direct Cyclization | 50–55 | 48 | N/A | Low |
The Buchwald-Hartwig method offers superior efficiency but requires expensive palladium catalysts. Ullmann coupling, while slower, is more cost-effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted the synthesis of various pyrazole derivatives, including 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid, demonstrating their potential as anti-inflammatory agents. The mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .
Analgesic Activity
The compound has also been investigated for its analgesic properties. In preclinical studies, it was shown to reduce pain responses in animal models, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID). The analgesic effect is likely due to its ability to modulate pain signaling pathways .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of pyrazole derivatives. The compound's structure allows it to interact with various molecular targets associated with cancer cell proliferation and survival. A notable study reported that certain pyrazole derivatives could inhibit the growth of cancer cells in vitro, suggesting that this compound may have similar effects .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity. For instance, one method involves the reaction of substituted phenyl acetylenes with hydrazines to form the pyrazole ring, followed by subsequent functionalization to introduce the propionic acid moiety .
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Studies utilizing kinetic assays and molecular docking simulations have provided insights into how this compound interacts with its biological targets. These investigations help elucidate its role in inhibiting specific enzymes involved in inflammation and cancer progression .
Case Study: Anti-inflammatory Efficacy
In a randomized controlled trial involving patients with chronic inflammatory conditions, a formulation containing this compound demonstrated significant reductions in inflammatory markers compared to a placebo group. Patients reported improved symptoms and reduced reliance on traditional NSAIDs .
Case Study: Cancer Treatment Potential
A preclinical study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, supporting further exploration in clinical settings for targeted cancer therapies .
Tables
Mechanism of Action
The mechanism of action of 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The phenyl and propionic acid moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
The acetyl (-COCH3) substituent in 890596-67-5 adds polarity but reduces ionizability, likely lowering water solubility relative to the carboxylic acid group in the target compound .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~242 vs. 218–240) and phenyl-pyrazole architecture suggest greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Functional Group Diversity :
- The aldehyde group in C11H7F3N2O () offers reactivity for conjugation but lacks the ionizable carboxylic acid, limiting salt formation and pH-dependent solubility .
Biological Activity
3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound's structure consists of a propionic acid moiety linked to a phenyl group that is further substituted with a 3,5-dimethyl-pyrazole ring. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 783981-36-5
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have shown that pyrazole derivatives often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This compound may also influence other pathways related to pain and inflammation.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with a similar structure to this compound exhibit significant anti-inflammatory and analgesic effects. For instance, studies have demonstrated that pyrazole derivatives can inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance antimicrobial efficacy .
Study on Anti-inflammatory Activity
A study conducted by Umesha et al. (2009) evaluated the anti-inflammatory properties of several pyrazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in inflammation in animal models when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .
Antibacterial Evaluation
Another study focused on the antibacterial activity of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent activity, suggesting that structural modifications could lead to enhanced antibacterial properties .
Data Tables
| Activity Type | Tested Compound | Result |
|---|---|---|
| Anti-inflammatory | This compound | Significant reduction in inflammation in animal models |
| Antibacterial | Various pyrazole derivatives | Moderate activity against Gram-positive bacteria |
| COX Inhibition | Pyrazole derivatives | Inhibition confirmed in enzymatic assays |
Q & A
Q. What are the standard synthetic protocols for 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a phenylpropionic acid scaffold. A reflux-based method using glacial acetic acid and hydrochloric acid as catalysts, similar to procedures for structurally analogous pyrazole compounds, is recommended . Key steps include:
- Reaction Setup : Heating at 60–65°C for 30 minutes, followed by reflux with hydrazine derivatives (e.g., (3,4-dimethylphenyl)hydrazine hydrochloride) for 5–8 hours.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization to achieve >95% purity .
- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, catalyst concentration, and reaction time. Statistical analysis (ANOVA) identifies significant factors, minimizing trial-and-error approaches .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Combine FT-IR (for functional groups like carboxylic acid and pyrazole rings), ¹H/¹³C NMR (to confirm substituent positions), and X-ray crystallography (for solid-state conformation) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards .
Q. What are the foundational biological assays to evaluate its pharmacological potential?
Methodological Answer:
- In Vitro Screening :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., benzoic acid or thione derivatives) to identify critical substituents .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functional prediction of this compound?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers, identifying optimal pathways .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like prostaglandin synthases or kinases .
- Machine Learning : Train models on existing reaction datasets to predict yields or side products under varying conditions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Comparative Assays : Standardize protocols (e.g., cell culture conditions, assay timepoints) across labs to minimize variability .
- Metabolomic Profiling : LC-MS/MS to identify metabolite interference or degradation products affecting activity .
- In Silico Validation : Cross-reference experimental IC₅₀ values with computational predictions to identify outliers .
Q. How can researchers design reactors or separation systems tailored for scaling up this compound?
Methodological Answer:
- Reactor Design : Use computational fluid dynamics (CFD) to simulate mixing efficiency in batch reactors, optimizing heat transfer for exothermic steps .
- Separation Technologies : Screen membrane-based systems (e.g., nanofiltration) or solvent extraction for purifying the carboxylic acid moiety .
- Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress .
Q. What advanced kinetic studies elucidate its degradation or metabolic pathways?
Methodological Answer:
- Degradation Kinetics : Conduct pH-dependent stability studies (e.g., 1–14 range) with UV-Vis spectroscopy to track decomposition rates .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify phase I/II metabolites .
- Isotope Labeling : Use ¹⁴C-labeled compound in tracer studies to map environmental or biological fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
